molecular formula C20H23N3O4S B2784036 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034559-28-7

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2784036
CAS RN: 2034559-28-7
M. Wt: 401.48
InChI Key: MMWGBKMXIHBGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cognitive Impairment Treatment Potential

Research has identified compounds similar to N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide as promising drug candidates for the treatment of cognitive impairment associated with neurological disorders. One study highlights a novel selective agonist of the α7 neuronal nicotinic acetylcholine receptor, demonstrating positive effects across cognitive, positive, and negative symptoms of schizophrenia in animal models. This compound showed encouraging results as an augmentation therapy for schizophrenia, indicating its potential application in improving cognitive dysfunction and negative symptoms in schizophrenia patients (Mazurov et al., 2012).

Serotonin-3 Receptor Antagonism

A series of derivatives, including those with structures related to the queried compound, were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These studies aimed at discovering new treatments for conditions mediated by this receptor, such as certain types of nausea and psychiatric disorders. The findings indicated that derivatives bearing azabicyclic moieties, similar to the one in the queried compound, showed potent antagonistic activity, suggesting their potential application in developing new class III electrophysiological agents (Kawakita et al., 1992).

Muscarinic Activities

Research into the muscarinic activities of quinuclidinyl derivatives, which share structural similarities with N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide, has been conducted. These compounds were tested for their potency and efficacy as muscarinic ligands in radioligand binding assays. The studies found that compounds with azole moieties attached to the azabicyclic ring through a carbon or nitrogen atom demonstrated significant muscarinic activity, offering insights into their potential therapeutic applications in treating conditions influenced by muscarinic receptor activity (Wadsworth et al., 1992).

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-28(25,26)23-16-8-9-17(23)13-15(12-16)22-20(24)14-5-4-6-18(11-14)27-19-7-2-3-10-21-19/h2-7,10-11,15-17H,8-9,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWGBKMXIHBGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.